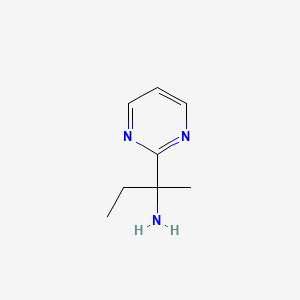

2-(Pirimidin-2-il)butan-2-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Pyrimidin-2-yl)butan-2-amine is a chemical compound that belongs to the class of amines. It has gained significant attention in scientific research due to its potential biological activity and diverse applications. The compound is characterized by a pyrimidine ring attached to a butan-2-amine moiety, making it a valuable scaffold in medicinal chemistry.

Aplicaciones Científicas De Investigación

2-(Pyrimidin-2-yl)butan-2-amine has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of novel heterocyclic compounds with potential biological activities.

Biology: It is studied for its potential anti-fibrotic activity, as it has been shown to inhibit the expression of collagen in vitro.

Medicine: The compound is explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory conditions.

Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mecanismo De Acción

Target of Action

The primary target of 2-(Pyrimidin-2-yl)butan-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .

Mode of Action

2-(Pyrimidin-2-yl)butan-2-amine acts as an inhibitor of PLK4 . The compound interacts with PLK4, inhibiting its activity and thus disrupting the process of centriole duplication . This disruption can lead to a halt in cell division, making the compound a potential anticancer agent .

Biochemical Pathways

The inhibition of PLK4 affects the centriole duplication pathway . Centrioles are crucial components of the cell’s cytoskeleton and play a key role in cell division. By inhibiting PLK4, 2-(Pyrimidin-2-yl)butan-2-amine disrupts the normal process of cell division, potentially leading to cell death .

Pharmacokinetics

In terms of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, 2-(Pyrimidin-2-yl)butan-2-amine exhibits good plasma stability and liver microsomal stability . This suggests that the compound has a long half-life in the body, which could contribute to its bioavailability .

Result of Action

The result of the action of 2-(Pyrimidin-2-yl)butan-2-amine is the inhibition of cell division due to the disruption of centriole duplication . This can lead to cell death, particularly in cancer cells where PLK4 is overexpressed . Therefore, the compound has potential value in the research of PLK4-targeted anticancer drugs .

Análisis Bioquímico

Biochemical Properties

Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some pyrimidine derivatives have been found to exhibit antiproliferative activity against certain cancer cells . Whether 2-(Pyrimidin-2-yl)butan-2-amine has similar effects on cell function, signaling pathways, gene expression, and cellular metabolism is yet to be determined.

Molecular Mechanism

Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-2-yl)butan-2-amine typically involves the reaction of pyrimidine derivatives with appropriate amine precursors. One common method involves the reaction of tert-butyl [2,2-dimethyl-1-(pyrimidin-2-yl)propyl]carbamate with concentrated hydrochloric acid in methanol to yield 2,2-dimethyl-1-(pyrimidin-2-yl)propan-1-amine . This reaction is carried out under mild conditions and provides a high yield of the desired product.

Industrial Production Methods

Industrial production of 2-(Pyrimidin-2-yl)butan-2-amine may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and concentration of reagents.

Análisis De Reacciones Químicas

Types of Reactions

2-(Pyrimidin-2-yl)butan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo substitution reactions where functional groups on the pyrimidine ring or the amine moiety are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Comparación Con Compuestos Similares

2-(Pyrimidin-2-yl)butan-2-amine can be compared with other similar compounds, such as:

2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core but differ in their substituents and biological activities.

2-Aminopyrimidine derivatives: These compounds have a similar amine moiety but may exhibit different pharmacological properties.

The uniqueness of 2-(Pyrimidin-2-yl)butan-2-amine lies in its specific structure, which imparts distinct biological activities and makes it a valuable scaffold for drug discovery and development.

Actividad Biológica

2-(Pyrimidin-2-yl)butan-2-amine, also known as a pyrimidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a pyrimidine ring and an amine functional group, making it a candidate for various pharmacological applications.

Properties

- Molecular Weight : 151.19 g/mol

- CAS Number : 1341780-96-8

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 2-(Pyrimidin-2-yl)butan-2-amine. Research indicates that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, a related study found that pyrimidine derivatives exhibited sub-micromolar antiproliferative activity against various cancer cell lines, suggesting that 2-(Pyrimidin-2-yl)butan-2-amine may also possess similar properties .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes involved in cell proliferation. For example, they may reduce the phosphorylation of retinoblastoma protein, leading to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Activity

Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. Certain studies have demonstrated that these compounds can significantly inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation and pain pathways. The IC50 values for some pyrimidine derivatives against COX enzymes have shown promising results comparable to standard anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory properties, there is evidence suggesting that pyrimidine derivatives exhibit antimicrobial activity. For example, compounds structurally related to 2-(Pyrimidin-2-yl)butan-2-amine have been shown to possess activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), indicating a broad spectrum of potential therapeutic applications .

Case Study 1: Anticancer Activity

A study evaluated the effects of various pyrimidine derivatives on cancer cell lines. Among these, a compound similar to 2-(Pyrimidin-2-yl)butan-2-amine was found to inhibit CDK2 with a Ki value of 0.005 µM and displayed significant antiproliferative activity across multiple cancer cell lines (GI50 values ranging from 0.127 to 0.560 μM) .

Case Study 2: Anti-inflammatory Effects

In a series of experiments assessing the anti-inflammatory potential of pyrimidine derivatives, two specific compounds demonstrated IC50 values against COX enzymes comparable to celecoxib. These findings suggest that structural modifications in pyrimidine compounds can enhance their therapeutic efficacy in inflammatory conditions .

Case Study 3: Antimicrobial Efficacy

Research into the antimicrobial properties of pyrimidine derivatives revealed potent activity against resistant bacterial strains. The compound's effectiveness was assessed through minimum inhibitory concentration (MIC) assays, showing promising results that warrant further investigation into their clinical applications .

Propiedades

IUPAC Name |

2-pyrimidin-2-ylbutan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-3-8(2,9)7-10-5-4-6-11-7/h4-6H,3,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPXUKAGICIJBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=NC=CC=N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.